Spectroscopic Profiling of Bis(2-ethylhexyl) Carbonate: A Comprehensive Technical Guide
Spectroscopic Profiling of Bis(2-ethylhexyl) Carbonate: A Comprehensive Technical Guide
Executive Summary
Bis(2-ethylhexyl) carbonate (CAS No. 14858-73-2) is a branched dialkyl carbonate characterized by its high molecular weight (286.45 g/mol ) and exceptional stability[1][2]. Widely utilized as a high-performance polar emollient in topical drug formulations and a synthetic lubricant in industrial applications, its structural integrity is paramount to its function. This guide provides an in-depth analysis of the spectroscopic data—specifically Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—required to characterize and validate the purity of bis(2-ethylhexyl) carbonate.
Chemical Context and Synthesis Causality
Bis(2-ethylhexyl) carbonate is typically synthesized via the transesterification of dimethyl carbonate or diethyl carbonate with 2-ethylhexanol. This reaction is thermodynamically driven by the continuous removal of the lighter alcohol byproduct (e.g., methanol) and is often catalyzed by basic agents such as calcium methoxide to achieve high yields under mild conditions[3].
From an analytical perspective, the primary goal of spectroscopic profiling is to confirm the complete conversion of the starting materials. Residual 2-ethylhexanol can compromise the toxicological profile of pharmaceutical excipients. Therefore, our analytical workflows are designed not just to confirm the presence of the carbonate linkage, but to definitively prove the absence of hydroxyl (-OH) functional groups.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to prevent false positives caused by environmental contamination or improper sample preparation.
FT-IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching band at ~3300 cm⁻¹, which can mask or falsely suggest the presence of unreacted 2-ethylhexanol. ATR eliminates this artifact.
Step-by-Step Methodology:
-
Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
-
Background Acquisition: Run a background scan (16 scans, 4 cm⁻¹ resolution) of the empty crystal to digitally subtract atmospheric CO₂ and ambient water vapor.
-
Sample Application: Deposit 1–2 drops of neat, liquid bis(2-ethylhexyl) carbonate directly onto the ATR crystal, ensuring complete coverage of the sensor area.
-
Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation Check: Inspect the baseline at 3300 cm⁻¹. A flat baseline confirms the absence of residual 2-ethylhexanol, validating the completion of the transesterification synthesis.
NMR Spectroscopy Protocol (¹H and ¹³C)
Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its non-polar nature perfectly solvates the highly hydrophobic branched aliphatic chains of the 2-ethylhexyl groups, preventing micelle formation that could broaden the NMR signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg (for ¹H) or 100 mg (for ¹³C) of the purified sample in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Tuning: Transfer the sample to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl₃ and meticulously shim the magnetic field (Z1, Z2, Z3) to achieve a peak width at half-height of <1.0 Hz for the TMS signal.
-
Acquisition:
-
¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR: Acquire 512 scans with proton decoupling to resolve the closely spaced aliphatic carbon signals.
-
-
Self-Validation Check: Integrate the downfield methylene protons (-CH₂-O-) against the terminal methyl protons (-CH₃). The ratio must be exactly 4:12. Any deviation indicates aliphatic impurities or partial degradation.
Spectroscopic Data Analysis & Mechanistic Insights
FT-IR Vibrational Modes
The FT-IR spectrum of bis(2-ethylhexyl) carbonate is dominated by the carbonate core.
-
C=O Stretching (~1745 cm⁻¹): In a standard ester, the C=O stretch appears around 1735 cm⁻¹. In a dialkyl carbonate, the carbonyl carbon is flanked by two highly electronegative oxygen atoms. This dual inductive electron-withdrawal stiffens the C=O double bond, requiring higher energy to vibrate and shifting the absorption to ~1745 cm⁻¹.
-
C-O Stretching (~1255 cm⁻¹): The asymmetric stretching of the C-O-C linkages produces a very strong, broad band, characteristic of the carbonate ester framework.
Nuclear Magnetic Resonance (NMR) Shifts
-
¹H NMR: The protons most diagnostic of the structure are those on the methylene group directly attached to the carbonate oxygen (-CH₂-O-). Due to the strong deshielding effect of the adjacent oxygen, these protons are shifted downfield to ~4.05 ppm . Because they are adjacent to a chiral methine center (-CH-), these protons are diastereotopic and couple with the methine proton, typically appearing as a distinct doublet.
-
¹³C NMR: The carbonate carbonyl carbon is a critical diagnostic marker, appearing at 155.5 ppm . Causality: While ketone carbonyls resonate far downfield (~200 ppm), the carbonate carbonyl is heavily shielded by the resonance electron donation from the lone pairs of the two adjacent oxygen atoms, pushing the signal significantly upfield to the 155 ppm region.
Quantitative Data Presentation
Table 1: FT-IR Spectral Assignments for Bis(2-ethylhexyl) Carbonate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2958, 2925, 2855 | C-H stretching | Aliphatic chain | Strong |
| ~1745 | C=O stretching | Carbonate core | Very Strong |
| ~1460 | C-H bending | -CH₂-, -CH₃ | Medium |
| ~1255 | C-O stretching | Carbonate ester | Strong |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 4.02 - 4.08 | Doublet (d) | 4H | -CH₂-O- |
| 1.52 - 1.62 | Multiplet (m) | 2H | -CH- (methine) |
| 1.22 - 1.42 | Multiplet (m) | 16H | Aliphatic -CH₂- |
| 0.85 - 0.92 | Triplet (t) | 12H | Terminal -CH₃ |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 155.5 | Quaternary | C=O (Carbonate) |
| 69.8 | Secondary | -CH₂-O- |
| 38.9 | Tertiary | -CH- (methine) |
| 30.4, 28.9, 23.7, 22.9 | Secondary | Aliphatic -CH₂- |
| 14.1, 10.9 | Primary | Terminal -CH₃ |
Visualizing the Analytical Workflow
Analytical workflow for spectroscopic characterization of bis(2-ethylhexyl) carbonate.
References
-
Title: Diethylhexyl Carbonate | C17H34O3 | CID 85781 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis of Modern Synthetic Oils Based on Dialkyl Carbonates Source: ACS Publications (American Chemical Society) URL: [Link]
